molecular formula C14H19N3O B4034231 N-[amino-(2-methylpiperidin-1-yl)methylidene]benzamide

N-[amino-(2-methylpiperidin-1-yl)methylidene]benzamide

Cat. No.: B4034231
M. Wt: 245.32 g/mol
InChI Key: FWYFCNULTVYKGY-UHFFFAOYSA-N
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Description

N-[amino-(2-methylpiperidin-1-yl)methylidene]benzamide is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-[imino(2-methyl-1-piperidinyl)methyl]benzamide is 245.152812238 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Profiling and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, also known as SB-649868, is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. A study detailed the metabolic profiling and disposition of SB-649868 in humans, revealing its extensive metabolism primarily via the feces, with only negligible amounts excreted unchanged. The principal route of metabolism involved oxidation of the benzofuran ring, with the resultant metabolite representing at least 12% of the administered dose across urine and feces. This study highlights the importance of understanding the metabolic pathways and disposition of novel therapeutic agents in drug development (Renzulli et al., 2011).

Sigma Receptor Scintigraphy in Breast Cancer

Another application involves N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) used in sigma receptor scintigraphy for visualizing primary breast tumors in humans. This study explored the compound's potential based on its preferential binding to sigma receptors overexpressed on breast cancer cells, demonstrating its utility in noninvasively assessing tumor proliferation and aiding in the diagnosis of primary breast cancer (Caveliers et al., 2002).

Insect Repellent Efficacy

The efficacy of insect repellents, including those containing piperidine derivatives, was evaluated against Aedes communis and Simulium venustum in the Adirondack Mountains of New York. The study compared N,N-diethyl-3-methyl-benzamide (deet), a piperidine derivative, and their combination, revealing significant repellency and protection against these insect species. Such research underscores the importance of developing effective repellent formulations to prevent insect-borne diseases (Debboun et al., 2000).

Properties

IUPAC Name

N-[amino-(2-methylpiperidin-1-yl)methylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-11-7-5-6-10-17(11)14(15)16-13(18)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYFCNULTVYKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=NC(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.